Risotilide hydrochloride is a synthetic compound primarily classified as an antipsychotic and antiemetic agent. It is related to the chemical structure of other psychotropic medications, exhibiting properties that make it useful in treating various psychiatric conditions. The compound has been mentioned in several patents, indicating its relevance in pharmaceutical formulations, particularly for its potential therapeutic effects in treating schizophrenia and other disorders associated with dopamine dysregulation .
The synthesis of Risotilide hydrochloride involves several key steps that can be adapted based on desired purity and yield. The methods typically include:
Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and minimizing by-products during these synthesis steps .
Risotilide hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is typically represented as CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.
Risotilide hydrochloride participates in various chemical reactions that are significant for its functionality:
The kinetic parameters of these reactions can vary significantly based on environmental factors and the presence of other compounds .
The mechanism of action of Risotilide hydrochloride primarily involves antagonism at dopamine D2 receptors in the central nervous system. This action leads to:
Quantitative data from pharmacological studies indicate that Risotilide hydrochloride exhibits a favorable binding affinity for these receptors compared to other antipsychotic agents .
Risotilide hydrochloride possesses distinct physical and chemical properties:
These properties are crucial for developing effective dosage forms that ensure bioavailability and therapeutic efficacy .
Risotilide hydrochloride has several scientific applications:
Risotilide hydrochloride (CAS 120688-08-6) is a synthetic antiarrhythmic agent with the systematic IUPAC name 4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide hydrochloride. Its molecular formula is C₁₅H₂₇N₃O₄S₂·HCl, corresponding to a monoisotopic molecular weight of 377.1443 g/mol for the free base and 413.5 g/mol for the hydrochloride salt [3]. The structure features two distinct sulfonamide moieties: a methane sulfonamide group attached to a benzene ring and a secondary sulfonamide linker bonded to a tertiary amine (diisopropylaminoethyl group). The presence of two sulfonyl groups contributes to its polar surface area and hydrogen-bonding capacity, with a hydrogen bond acceptor count of 7 and a donor count of 2 [3].
While detailed stereochemical data for Risotilide hydrochloride is limited in the literature, its structure includes potential chiral centers due to the isopropyl substituents (N-propan-2-yl groups). The tertiary amine nitrogen and sulfonamide groups adopt specific spatial orientations that influence receptor binding. Analogous antiarrhythmic agents (e.g., class Ic drugs like propafenone) demonstrate that stereochemistry significantly impacts ion channel binding kinetics, suggesting that Risotilide’s efficacy may depend on its three-dimensional conformation [6] [9].
Table 1: Key Molecular Descriptors of Risotilide Hydrochloride
Property | Value | |
---|---|---|
Molecular Formula (Base) | C₁₅H₂₇N₃O₄S₂ | |
Molecular Weight (Base) | 377.5 g/mol | |
Exact Mass | 377.1443 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 7 | |
XLogP3 | 1.2 | |
Canonical SMILES | CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C | [3] |
No explicit crystallographic data (e.g., unit cell parameters or space group) for Risotilide hydrochloride is available in the provided sources. However, analogous hydrochloride salts of antiarrhythmics (e.g., procyclidine hydrochloride) exhibit monoclinic crystal systems with space group P2₁/c and cell dimensions such as a = 5.891 Å, b = 28.603 Å, c = 11.314 Å, and β = 106.0°. These structures are stabilized by ionic interactions between the protonated amine and chloride ion, as well as hydrogen-bonding networks involving sulfonamide groups [1].
Polymorphism—a critical factor in drug stability and bioavailability—has not been reported for Risotilide hydrochloride. Nevertheless, its molecular flexibility (rotatable bonds in the ethylamino linker) suggests potential for multiple solid forms. For hydrochloride salts, polymorphism often arises from variations in chloride ion packing or conformational states of alkyl chains, necessitating rigorous crystallographic screening during pharmaceutical development [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR are pivotal for confirming Risotilide’s structure and purity. Predicted ¹H NMR signals include:
¹³C NMR would show characteristic peaks for the benzenesulfonyl carbon (δ 140–145 ppm), methanesulfonyl carbon (δ 42–44 ppm), and aliphatic carbons (δ 45–55 ppm for ethylamino groups; δ 20–25 ppm for methyl groups). Two-dimensional NMR (e.g., COSY, HSQC) would resolve couplings between methylene protons and adjacent chiral centers [7].
Fourier-Transform Infrared (FTIR) SpectroscopyFTIR spectra would reveal key functional group vibrations:
Mass Spectrometry (MS)High-resolution MS of Risotilide hydrochloride shows a base peak at m/z 377.1443 ([M]⁺ for C₁₅H₂₇N₃O₄S₂), with fragmentation pathways including:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8